11alpha-Hydroxytestosterone

概要

説明

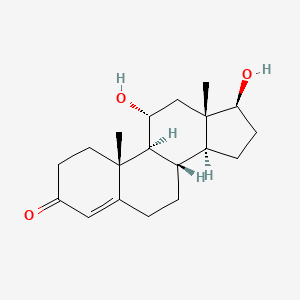

11alpha-Hydroxytestosterone is a synthetic derivative of testosterone, a primary male sex hormone. This compound is characterized by the presence of a hydroxyl group at the 11th carbon position of the steroid backbone. It is known for its potential biological activities and is often studied for its role in various biochemical pathways.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Hydroxytestosterone can be achieved through several methods. One common approach involves the catalytic hydrogenation of 11alpha,2alpha-epoxide steroids. This process typically employs catalysts such as palladium on carbon under hydrogen gas. Another method involves the reduction of 11alpha,2alpha-epoxide steroids using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound often involves microbiological methods. For instance, the use of Corynebacterium glutamicum R31 in the presence of specific inducers can lead to the production of this compound . The process involves culturing the bacteria in a suitable medium and inducing the expression of the desired enzymes.

化学反応の分析

Types of Reactions: 11alpha-Hydroxytestosterone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone, forming 11-ketotestosterone.

Reduction: The compound can be reduced to form dihydrotestosterone derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products:

Oxidation: 11-Ketotestosterone

Reduction: Dihydrotestosterone derivatives

Substitution: Various substituted steroids depending on the reagents used.

科学的研究の応用

Chemical Applications

Precursor in Synthesis

11alpha-Hydroxytestosterone serves as a precursor in the synthesis of various steroidal compounds. It can undergo oxidation to yield 11-Ketotestosterone and reduction to produce dihydrotestosterone derivatives. Additionally, it can participate in substitution reactions to create various substituted steroids depending on the reagents used.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard. Its unique properties allow researchers to calibrate assays and ensure accuracy in the quantification of other steroids in biological samples.

Biological Applications

Role in Steroid Metabolism

Research indicates that this compound plays a significant role in steroid metabolism. It is involved in the metabolic pathways of adrenal androgens, particularly in conditions like polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia. Elevated levels of 11-oxygenated steroids, including this compound, have been associated with hyperandrogenic disorders .

Impact on Androgen Receptors

The compound interacts with androgen receptors, influencing gene expression related to various physiological processes. Studies have shown that this compound can activate androgen receptors similarly to testosterone, although its potency may vary . This property makes it a candidate for further investigation in androgen-related diseases.

Medical Applications

Hormone Replacement Therapy

Ongoing research explores the potential therapeutic applications of this compound in hormone replacement therapy. Its ability to modulate androgen levels may offer benefits for individuals with low testosterone levels or those undergoing androgen deprivation therapy.

Prostate Cancer Research

Recent studies highlight the role of this compound and its derivatives in prostate cancer. These compounds have been shown to activate androgen receptors and promote cell growth in androgen-dependent prostate cancer cell lines, suggesting their potential as targets for therapeutic intervention .

Study on Hyperandrogenism

A study involving patients with classic 21-hydroxylase deficiency found that levels of this compound were significantly elevated compared to control groups. This elevation was linked to hyperandrogenism and associated symptoms such as hirsutism and menstrual irregularities .

Prostate Cancer Analysis

In another study focusing on castration-resistant prostate cancer (CRPC), researchers observed that concentrations of 11-Ketotestosterone (a derivative of this compound) were significantly higher in patients compared to healthy controls. This correlation suggests that these compounds may contribute to disease progression through androgen receptor activation .

作用機序

The mechanism of action of 11alpha-Hydroxytestosterone involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The compound can also be metabolized to other active steroids, which further exert their effects through similar pathways .

類似化合物との比較

- 11beta-Hydroxytestosterone

- 4-Hydroxytestosterone

- 11-Ketotestosterone

- 11beta-Hydroxydihydrotestosterone

Comparison: 11alpha-Hydroxytestosterone is unique due to the specific position of the hydroxyl group, which influences its biological activity and metabolic pathways. Compared to 11beta-Hydroxytestosterone, it has different receptor binding affinities and metabolic stability. The presence of the hydroxyl group at the 11alpha position also distinguishes it from other hydroxylated testosterone derivatives .

生物活性

11alpha-Hydroxytestosterone (11α-OHT) is a steroid hormone that plays a significant role in various biological processes, primarily as a metabolite of testosterone. Its biological activity is characterized by its interaction with androgen receptors and its metabolic pathways, which influence cellular functions, gene expression, and overall androgenic activity. This article provides a comprehensive overview of the biological activity of 11α-OHT, including its biochemical properties, mechanisms of action, and implications in health and disease.

11α-OHT is synthesized through the hydroxylation of testosterone, primarily mediated by enzymes such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2. These enzymes are crucial for the conversion of testosterone into various metabolites, including 11α-OHT. The compound's structure, particularly the position of the hydroxyl group at the 11α position, distinguishes it from other hydroxylated testosterone derivatives and influences its biological activity.

Key Enzymatic Interactions

- Cytochrome P450 (CYP) : Involved in the hydroxylation process.

- 11β-Hydroxysteroid Dehydrogenase : Facilitates the interconversion between active and inactive steroid forms.

The primary mechanism of action for 11α-OHT involves its binding to androgen receptors (AR). Upon binding, it modulates the expression of specific genes that are involved in various physiological processes such as:

- Cell Proliferation : Influences growth in androgen-responsive tissues.

- Metabolism : Alters metabolic pathways associated with energy utilization.

- Apoptosis : Affects programmed cell death in certain cell types.

Cellular Effects

Research indicates that 11α-OHT can affect:

- Gene Expression : Regulates genes associated with growth and metabolism.

- Cell Differentiation : Impacts the differentiation processes in androgen-sensitive tissues.

Comparative Analysis with Related Compounds

The biological activity of 11α-OHT can be compared to other related compounds such as 11β-Hydroxytestosterone (11β-OHT) and 11-Ketotestosterone (11KT).

| Compound | Receptor Binding Affinity | Biological Activity |

|---|---|---|

| This compound | Moderate | Influences growth and metabolism |

| 11beta-Hydroxytestosterone | Higher | More potent androgenic effects |

| 11-Ketotestosterone | Similar to Testosterone | Strong androgenic effects |

Case Studies and Research Findings

Recent studies have highlighted the importance of 11α-OHT in various clinical contexts:

- Polycystic Ovary Syndrome (PCOS) :

- Congenital Adrenal Hyperplasia (CAH) :

- Prostate Cancer :

特性

IUPAC Name |

11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDZGFAYWGWSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-12-4 | |

| Record name | NSC34535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 11α,17β-Dihydroxyandrost-4-en-3-one produced in this study, and what was notable about its activity?

A1: 11α,17β-Dihydroxyandrost-4-en-3-one (compound 6 in the study) was produced by incubating 17α-ethyl-17β-hydroxyandrost-4-en-3-one (compound 2) with the fungus Cunninghamella elegans. [] This microbial transformation led to the addition of a hydroxyl group at the 11α position of the steroid structure. Interestingly, this newly formed compound exhibited the most potent tyrosinase inhibitory activity among all the tested compounds, with an IC50 value of 1.72 μM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。